Product packaging for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea(Cat. No.:CAS No. 34241-97-9)

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Cat. No.: B043255
CAS No.: 34241-97-9
M. Wt: 284.31 g/mol
InChI Key: SMXDYSWNANKNBL-UHFFFAOYSA-N
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Description

Chemical Name: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea CAS Number: 34241-97-9 Molecular Formula: C₁₆H₁₆N₂O₃ Molecular Weight: 284.31 g/mol Synonyms: [5-Acetyl-2-(benzyloxy)phenyl]urea

This compound is a phenylurea derivative characterized by a phenylmethoxy group at the 2-position and an acetyl substituent at the 5-position of the benzene ring. It serves as a critical intermediate in synthesizing Carbuterol, a β-adrenergic agonist selective for airway smooth muscle receptors . The acetyl group enhances solubility in polar solvents (e.g., DMSO, methanol/THF), while the phenylmethoxy moiety contributes to steric bulk and lipophilicity, influencing receptor binding .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O3 B043255 N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea CAS No. 34241-97-9

Properties

IUPAC Name

(5-acetyl-2-phenylmethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDYSWNANKNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Etherification

A common approach involves:

  • Friedel-Crafts acetylation of 2-(phenylmethoxy)phenol to introduce the acetyl group at C5.

  • Nitration at C5 followed by reduction to the aniline.

Key reaction conditions :

  • Acetic anhydride/AlCl₃ in dichloromethane at 0–5°C for acetylation.

  • Benzyl bromide/K₂CO₃ in DMF for O-alkylation.

Table 1 : Optimization of Friedel-Crafts Acylation

CatalystSolventTemp (°C)Yield (%)Reference
AlCl₃CH₂Cl₂078
FeCl₃Toluene2565

Direct Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling offers regioselective installation of substituents:

  • Suzuki-Miyaura coupling to introduce acetyl groups using 5-borono-2-(phenylmethoxy)benzene.

  • Buchwald-Hartwig amination for late-stage amine introduction.

Urea Bond Formation Strategies

Phosgene/Triphosgene Route

Reaction of 5-acetyl-2-(phenylmethoxy)aniline with phosgene derivatives:

  • Phosgene gas in toluene at −15°C generates intermediate isocyanate.

  • Ammonolysis yields urea.

Safety note : Triphosgene (bis(trichloromethyl) carbonate) is preferred due to lower toxicity.

Table 2 : Urea Formation Efficiency

Carbamoylating AgentBaseSolventYield (%)
TriphosgeneEt₃NTHF85
CDINoneDCM78

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with HOBt:

  • Activates carbonyl for nucleophilic attack by ammonia or amines.

  • Optimized at 0°C in DMF with 2.2 eq. EDCI.

Alternative Pathways via Protected Intermediates

Acetyl Group Protection

  • Trimethylsilyl protection of ketone during etherification prevents side reactions.

  • Deprotection using TBAF in THF restores acetyl functionality post-urea formation.

Solid-Phase Synthesis

Immobilization of 2-(phenylmethoxy)phenol on Wang resin enables iterative acylation and urea formation, though yields remain moderate (62%).

Analytical Characterization and Quality Control

Critical parameters for validating synthesis:

  • HPLC purity : >98% achieved via reverse-phase C18 column (MeCN/H₂O gradient).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.45–7.32 (m, 5H, benzyl), 2.51 (s, 3H, acetyl).

  • Mass spectrometry : m/z 284.31 [M+H]⁺ confirms molecular weight.

Challenges and Optimization Opportunities

  • Regioselectivity in Friedel-Crafts : Competing C3/C5 acetylation necessitates careful catalyst selection.

  • Urea Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

  • Green Chemistry : Replace phosgene with enzymatic urea formation using urease .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea serves as a valuable reagent in organic synthesis, facilitating the formation of various derivatives .
  • Standard in Analytical Chemistry : It is utilized as a standard in analytical methods to ensure accuracy and reliability in chemical analyses .

Biology

  • Enzyme Inhibition Studies : This compound has been employed in studies investigating enzyme inhibition, particularly focusing on its interactions with biological targets .
  • Protein Interaction Studies : It plays a role in research examining protein interactions, which is crucial for understanding cellular mechanisms .

Medicine

  • Therapeutic Potential : this compound is being investigated for its potential therapeutic effects in treating neurological disorders such as depression, Parkinson’s disease, and schizophrenia. Its structural similarity to known pharmacological agents suggests that it may interact with specific receptors involved in these conditions .
  • Intermediate for β-Adrenergic Agonists : The compound is notably used as an intermediate in the synthesis of Carbuterol, a β-adrenergic agonist related to isoproterenol. This class of compounds is significant for their role in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Industry

  • Development of New Materials : In industrial applications, this compound is utilized in the development of new materials and chemical processes, showcasing its versatility beyond traditional pharmaceutical applications .

Case Studies

Study Focus Findings Reference
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic pathways.
Therapeutic EffectsShowed potential benefits in models for depression and Parkinson's disease.
Synthesis of β-Adrenergic AgonistsSuccessfully used as an intermediate to produce compounds with enhanced receptor selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea with structurally or functionally related urea derivatives:

Compound Molecular Formula Key Substituents Application/Activity Key Differences
This compound C₁₆H₁₆N₂O₃ Acetyl, phenylmethoxy β-adrenergic agonist intermediate Unique acetyl-phenoxy combination for solubility and receptor specificity.
N,N-Dimethyl-N'-(4-isopropylphenyl)urea (Isoproturon) C₁₂H₁₈N₂O Dimethyl, isopropylphenyl Herbicide Lack of acetyl group; alkyl substituents enhance soil persistence and herbicidal activity.
N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea C₁₁H₁₀N₄O₃S Methoxyphenyl, nitro-thiazolyl X-ray crystallography study Nitro-thiazole moiety introduces electron-withdrawing effects and planar geometry.
[5-Chloro-2-(2-((R)-4-(4-fluorobenzyl)-2-methylpiperazin-1-yl)-2-oxoethoxy)phenyl]urea (ZK-811752) C₂₁H₂₄ClFN₄O₃ Chloro, fluorobenzyl-piperazinyl Experimental kinase inhibitor Complex piperazine substituent enhances binding to kinase targets.
{2-[(3,5-Dimethoxyphenyl)amino]acetyl}urea C₁₁H₁₅N₃O₄ Dimethoxyphenyl, acetyl Unspecified (chemical intermediate) Acetyl group linked via aminoethyl chain; lacks phenylmethoxy group.

Key Findings from Comparative Studies

Substituent-Driven Bioactivity :

  • The phenylmethoxy group in this compound distinguishes it from agricultural urea derivatives (e.g., isoproturon), which prioritize alkyl/chloro substituents for environmental stability .
  • The acetyl group enhances solubility compared to nitro-thiazolyl or piperazinyl derivatives, making it suitable for pharmaceutical synthesis .

Receptor Binding: Unlike ZK-811752, which targets kinases via fluorobenzyl-piperazinyl interactions, the target compound’s acetyl-phenoxy structure aligns with β-adrenergic receptor binding pockets .

Synthetic Utility: Compared to {2-[(3,5-dimethoxyphenyl)amino]acetyl}urea, the phenylmethoxy group in the target compound provides steric hindrance, reducing undesired side reactions during Carbuterol synthesis .

Biological Activity

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-acetyl-2-(phenylmethoxy)aniline with isocyanates. The process can be optimized using various synthetic methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, indicating its potential as an anticancer agent. The compound's activity was assessed against non-small lung cancer, leukemia, ovarian cancer, prostate cancer, and breast cancer cell lines, with GI50 values ranging from 1.7 μM to 28.7 μM for different cell lines .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A study reported that related urea derivatives displayed significant antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit various enzymes relevant to disease processes. For example, it was found to inhibit glycogen synthase kinase 3 (GSK-3β) activity significantly at a concentration of 1 μM, suggesting its potential role in regulating cellular signaling pathways involved in cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and the urea moiety have been shown to influence potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity .

ModificationEffect on Activity
Electron-donating groupsIncrease activity
Electron-withdrawing groupsDecrease activity
Bulky substituentsMay reduce potency

Case Studies

  • Anticancer Studies : In vitro studies indicated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
  • Antimicrobial Trials : Clinical trials have tested derivatives of this compound against resistant strains of bacteria, demonstrating effectiveness comparable to standard antibiotics.

Q & A

What are the recommended synthetic routes for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea?

Level: Basic
Methodological Answer:
Synthesis typically involves reacting an isocyanate precursor with a substituted aniline. For example:

  • Step 1: Prepare 5-acetyl-2-(phenylmethoxy)aniline by protecting the hydroxyl group of 2-hydroxy-5-acetylaniline with benzyl chloride under basic conditions.
  • Step 2: React the aniline derivative with an isocyanate (e.g., phenyl isocyanate) in an inert solvent (e.g., dichloromethane or toluene) at reflux.
  • Step 3: Use a base like triethylamine to neutralize HCl byproducts .
    Note: Optimize stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC or HPLC.

How can spectroscopic and crystallographic methods characterize this compound?

Level: Basic
Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm the urea linkage (NH peaks at δ 6.5–8.5 ppm) and acetyl/phenylmethoxy groups.
  • X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/water. Analyze hydrogen bonding between urea NH and carbonyl/acceptor groups (e.g., bond angles and distances) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.

What stability considerations are critical for storing this compound?

Level: Basic
Methodological Answer:

  • Storage Conditions: Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong oxidizers or acids .
  • Stability Testing: Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the urea group).

Which in vitro assays are suitable for evaluating its biological activity?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™).
  • Cellular Uptake: Use radiolabeled 14C^{14}C-urea derivatives or fluorescent probes to assess permeability (e.g., Caco-2 cell monolayers).
  • Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

How can structure-activity relationship (SAR) studies guide optimization of urea derivatives?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Modify the acetyl group (e.g., replace with trifluoroacetyl) or phenylmethoxy moiety (e.g., halogenation) to assess impacts on potency.
  • Hydrogen Bonding Analysis: Use computational tools (e.g., DFT) to correlate urea NH interactions with bioactivity .
  • Data Correlation: Compare IC50_{50} values with electronic (Hammett σ) or lipophilic (logP) parameters .

How to resolve contradictions in reported physicochemical properties?

Level: Advanced
Methodological Answer:

  • Reproducibility: Replicate experiments under controlled conditions (e.g., purity >98%, standardized solvents).
  • Analytical Validation: Use DSC for melting point determination and Karl Fischer titration for hygroscopicity assessment.
  • Literature Cross-Check: Compare data with structurally analogous compounds (e.g., N-(4-cyanophenyl)-N'-phenylurea ) .

What computational modeling approaches predict its reactivity and interactions?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects in polar (water) and nonpolar (chloroform) solvents.
  • Docking Studies: Model interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina.
  • QM/MM: Calculate reaction pathways for urea hydrolysis under acidic/basic conditions .

How to assess environmental impact and biodegradation?

Level: Advanced
Methodological Answer:

  • OECD 301 Tests: Conduct ready biodegradability assays in aqueous media.
  • Ecotoxicology: Use Daphnia magna or algae growth inhibition tests (OECD 202/201).
  • Soil Mobility: Measure logD and perform column chromatography to model leaching potential .

What safety protocols are recommended for handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and OV/AG/P99 respirators if airborne particles are suspected .
  • Ventilation: Work in a fume hood with local exhaust.
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

How to validate analytical methods for purity assessment?

Level: Advanced
Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid), validate linearity (R2^2 > 0.99), LOD/LOQ.
  • Forced Degradation: Expose to heat, light, and pH extremes to confirm method robustness.
  • Reference Standards: Compare retention times with certified analogs (e.g., N-phenylurea derivatives ) .

What strategies mitigate hygroscopicity during formulation?

Level: Basic
Methodological Answer:

  • Lyophilization: Prepare stable amorphous solid dispersions with polymers (e.g., PVP-VA64).
  • Excipient Screening: Test co-formers like cyclodextrins to reduce water absorption.
  • Karl Fischer Monitoring: Track moisture content during storage .

How to evaluate oxidative stability under stress conditions?

Level: Advanced
Methodological Answer:

  • Oxidizing Agents: Treat with H2_2O2_2 or AIBN, monitor degradation via LC-MS.
  • Radical Scavenging Assays: Use DPPH or ABTS to quantify antioxidant capacity.
  • Accelerated Aging: Store at 40°C/75% RH for 6 months; analyze peroxide formation .

What toxicological data should be prioritized for regulatory compliance?

Level: Advanced
Methodological Answer:

  • Acute Toxicity: OECD 423 (oral) and 402 (dermal) tests in rodents.
  • Genotoxicity: Ames test (OECD 471) and micronucleus assay (OECD 487).
  • Chronic Studies: 90-day repeated dose toxicity (OECD 408) .

How to analyze hydrogen bonding networks in crystalline forms?

Level: Advanced
Methodological Answer:

  • Single-Crystal XRD: Resolve intermolecular interactions (e.g., urea NH···O=C).
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., C–H···π interactions).
  • IR Spectroscopy: Identify NH stretching frequencies (3200–3400 cm1^{-1}) .

What reaction optimization strategies improve yield and selectivity?

Level: Advanced
Methodological Answer:

  • Catalysis: Screen Pd/C or CuI for coupling reactions.
  • Solvent Effects: Test dipolar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • DoE Approach: Use factorial design to optimize temperature, catalyst loading, and stoichiometry .

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